

An In-depth Technical Guide to 2,4-Dibromopentane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromopentane**

Cat. No.: **B098100**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

2,4-Dibromopentane is a halogenated hydrocarbon of significant interest in organic synthesis and stereochemical studies. Its structure, featuring two chiral centers, gives rise to distinct stereoisomers with unique physical and chemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of **2,4-dibromopentane**, along with detailed experimental protocols and reaction mechanisms relevant to its synthesis and reactivity.

Chemical Structure and Stereoisomerism

2,4-Dibromopentane possesses two chiral centers at the C2 and C4 positions. This results in the existence of three stereoisomers: a pair of enantiomers, **(2R,4R)-2,4-dibromopentane** and **(2S,4S)-2,4-dibromopentane**, and a meso compound, **(2R,4S)-2,4-dibromopentane**, which is achiral due to an internal plane of symmetry.^{[1][2][3]} The stereochemical configuration significantly influences the molecule's physical properties and reactivity.

The relationship between these stereoisomers can be visualized as follows:

[Click to download full resolution via product page](#)

Stereoisomeric relationships of **2,4-dibromopentane**.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2,4-dibromopentane**. It is important to note that some properties may vary depending on the isomeric composition of the sample.

Identifier	Value	Reference
Molecular Formula	C5H10Br2	[4] [5]
Molecular Weight	229.94 g/mol	[4] [6]
CAS Number	19398-53-9 (for unspecified isomers)	[4]
1825-11-2 (for meso-2,4-dibromopentane)	[4] [5]	
Canonical SMILES	CC(Br)CC(C)Br	[7]
InChI	InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3	[7]
InChIKey	KUZOHDYKJXNCI-UHFFFAOYSA-N	[7]

Physical Property	Value	Reference
Boiling Point	184 °C at 760 mmHg (estimate)	
Density	1.668 g/cm ³ (estimate)	
Refractive Index	1.4960 - 1.4990	

Spectroscopic Data

NMR and mass spectrometry are crucial for the identification and characterization of **2,4-dibromopentane** and its stereoisomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,4-dibromopentane** provides key information about the proton environments in the molecule. The chemical shifts and coupling patterns differ for the meso and enantiomeric forms due to their different symmetries. A general spectrum is available for **2,4-dibromopentane**.^[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum distinguishes the carbon environments. Due to the plane of symmetry in the meso isomer, it will exhibit fewer signals than the chiral enantiomers.^{[6][8]}

Mass Spectrometry

Mass spectrometry of **2,4-dibromopentane** shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak and fragmentation patterns can be used to confirm the molecular weight and structure.

Experimental Protocols

Synthesis of 2,4-Dibromopentane via Bromination of Pentane-2,4-diol

This protocol describes a general method for the synthesis of **2,4-dibromopentane** from the corresponding diol. Stereospecific synthesis would require the use of stereochemically pure

pentane-2,4-diol and a reaction mechanism that proceeds with a known stereochemical outcome (e.g., SN₂ inversion).

Materials:

- Pentane-2,4-diol (as a mixture of stereoisomers, or a pure stereoisomer for stereospecific synthesis)
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve pentane-2,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The molar ratio of PBr₃ to diol should be approximately 1:3.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently heat the mixture to reflux for 2-3 hours.
- Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

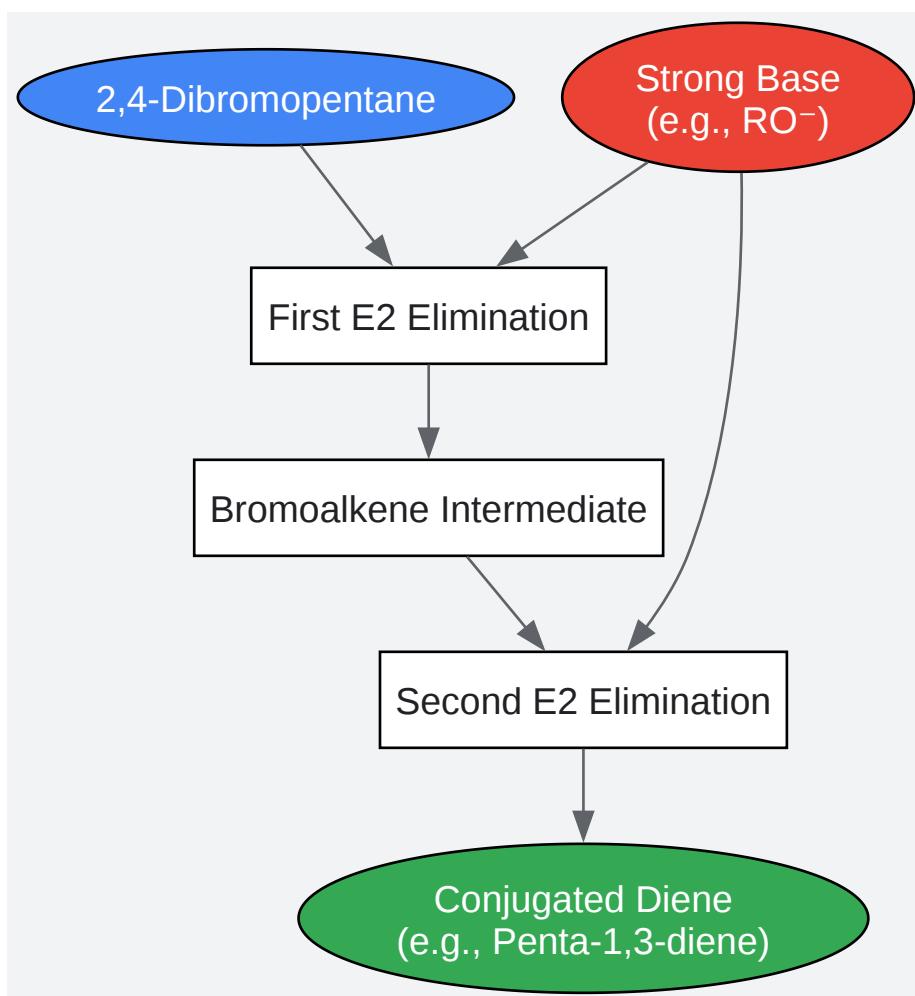
- Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
- Purify the crude **2,4-dibromopentane** by fractional distillation under reduced pressure.

Purification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of the purified **2,4-dibromopentane** in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.[9]
- If necessary, filter the sample to remove any particulate matter.[9]

GC-MS Parameters (suggested):

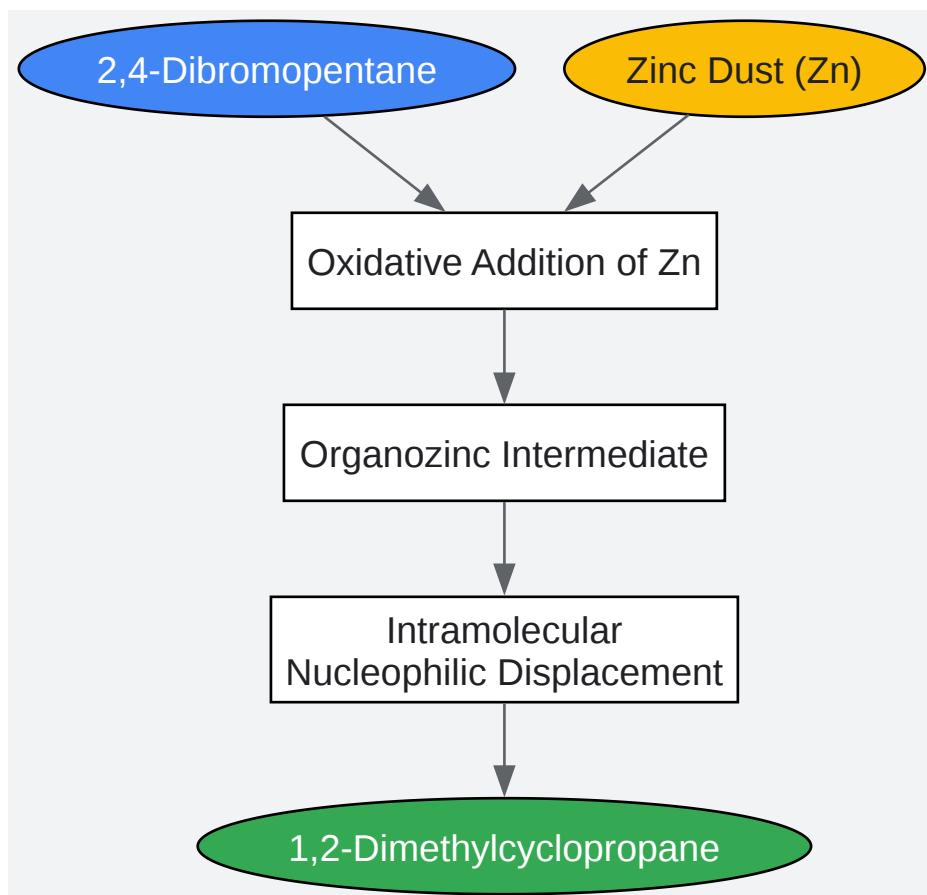

- GC Column: A nonpolar column (e.g., DB-5ms) or a chiral column (e.g., Rt- β DEXse) for separating stereoisomers.[10]
- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

Key Reactions and Mechanisms

Dehydrobromination (E2 Elimination)

2,4-Dibromopentane can undergo a double dehydrobromination reaction in the presence of a strong base to yield a conjugated diene. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which has a stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the bromine leaving group.[11][12][13]

The workflow for this reaction can be visualized as follows:

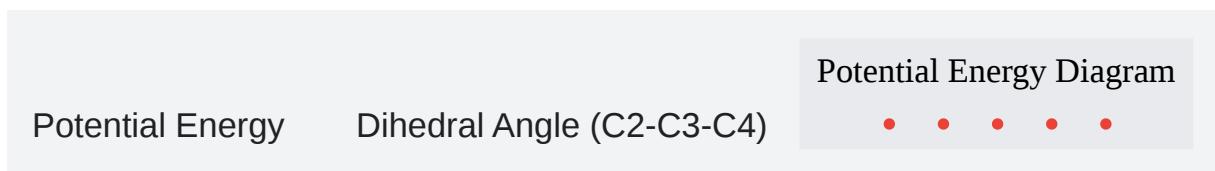

[Click to download full resolution via product page](#)

Workflow for the E2 dehydrobromination of **2,4-dibromopentane**.

Reaction with Zinc Dust (Debromination)

The reaction of vicinal or 1,3-dihalides with zinc dust is a classic method for the formation of alkenes or cyclopropanes, respectively. In the case of 1,3-dibromoalkanes like **2,4-dibromopentane**, an intramolecular reaction can occur to form a cyclopropane ring. The mechanism is thought to involve the formation of an organozinc intermediate.[14][15]

A simplified logical flow of this reaction is presented below:


[Click to download full resolution via product page](#)

Logical flow for the reaction of **2,4-dibromopentane** with zinc dust.

Conformational Analysis

The rotation around the C2-C3 and C3-C4 bonds in **2,4-dibromopentane** leads to various conformers with different potential energies. The stability of these conformers is influenced by steric interactions (gauche and anti relationships between the bromine atoms and methyl groups) and torsional strain. The most stable conformations will have the bulky bromine and methyl groups in anti or gauche arrangements to minimize steric hindrance.

A potential energy diagram illustrating the relationship between different conformers as a function of dihedral angle can be constructed to visualize the energetic landscape of the molecule.

[Click to download full resolution via product page](#)

Conceptual potential energy diagram for C2-C3 bond rotation.

Safety and Handling

2,4-Dibromopentane should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2,4-Dibromopentane is a valuable compound for studying stereochemistry and reaction mechanisms. Its distinct stereoisomers provide a platform for investigating the influence of molecular geometry on chemical and physical properties. The experimental protocols and reaction mechanisms outlined in this guide offer a foundation for researchers and professionals working with this and related halogenated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]

- 2. Solved Draw the structure for meso-2,4-dibromopentane. Be | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Meso-2,4-dibromopentane [webbook.nist.gov]
- 5. Meso-2,4-dibromopentane [webbook.nist.gov]
- 6. (2S,4R)-2,4-dibromopentane | C5H10Br2 | CID 97969619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-DIBROMOPENTANE(19398-53-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. home.iitk.ac.in [home.iitk.ac.in]
- 12. The E2 Reaction Mechanism [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic chemistry - Reaction of 1,3-dibromobutane with zinc dust upon heating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dibromopentane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098100#2-4-dibromopentane-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com